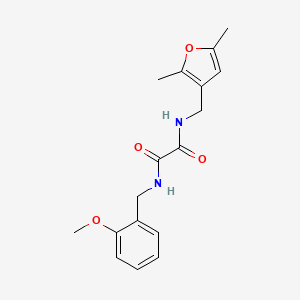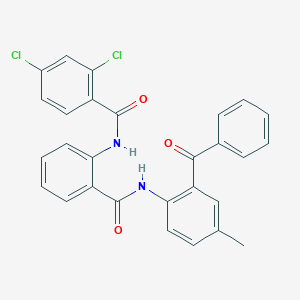
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide is a complex organic molecule that can be categorized within the family of benzamides. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, the general class of benzamides is represented, which allows for an extrapolation of the potential properties and applications of the compound.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, the synthesis of similar compounds has been achieved through various methods. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was accomplished and characterized using X-ray diffraction, IR, NMR, and UV-Vis spectra . Similarly, a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were prepared and evaluated for their biological activity . These methods could potentially be adapted for the synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their physical and chemical properties. X-ray diffraction studies provide detailed insights into the crystal structure, which can be complemented by computational methods such as DFT calculations to optimize geometrical structures and predict vibrational frequencies and chemical shifts . The molecular structure of the compound would likely exhibit similar characteristics, with the presence of dichlorobenzamide potentially influencing its electronic properties and reactivity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often influenced by their substituents. The papers do not directly address the reactivity of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide, but they do provide insights into the reactivity of related compounds. For example, the formation of metal complexes with benzamide ligands has been studied, indicating that such compounds can act as ligands in coordination chemistry . This suggests that the compound may also form complexes with transition metals, which could be of interest in materials science or catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and antimicrobial activity. For instance, the antimicrobial properties of new acylthiourea derivatives were found to be dependent on the substituents attached to the thiourea nitrogen . Similarly, the dichlorobenzamide moiety in the compound of interest could confer unique properties that would be valuable in pharmaceutical applications.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown the synthesis of acylthioureas and their derivatives, which demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These strains are known for their ability to grow in biofilms, suggesting the potential of these derivatives for further development as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). Another study explored new acylthiourea derivatives for their antimicrobial properties against various bacterial and fungal strains, indicating their activity at low concentrations (Limban et al., 2011).
Agricultural Applications
A study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide highlighted its herbicidal activity on annual and perennial grasses, demonstrating potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970). This suggests its applications in agriculture for controlling undesirable vegetation.
Material Science
In the field of material science, derivatives of phenylglycine were synthesized to improve the electrochemical properties of poly ortho aminophenol (POAP), indicating their potential as active electrodes for supercapacitors. This study underscores the importance of bonding and electronic molecular structures on the atomic-scale electronic properties, with implications for energy storage applications (Kowsari et al., 2019).
Propriétés
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N2O3/c1-17-11-14-25(22(15-17)26(33)18-7-3-2-4-8-18)32-28(35)21-9-5-6-10-24(21)31-27(34)20-13-12-19(29)16-23(20)30/h2-16H,1H3,(H,31,34)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXUKPTFACHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)
![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

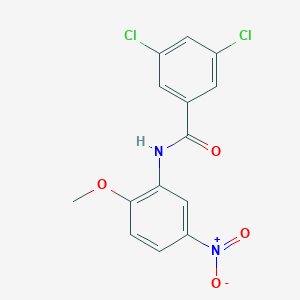
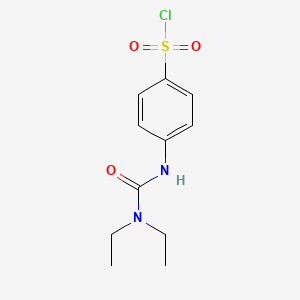
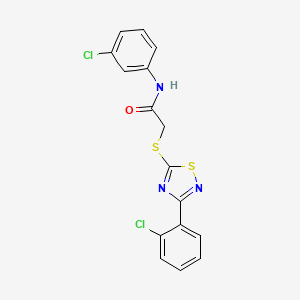
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)
